molecular formula C11H11BrFNO2 B8195216 3-Bromo-4-fluorophenyl cyclobutylcarbamate

3-Bromo-4-fluorophenyl cyclobutylcarbamate

Cat. No.: B8195216
M. Wt: 288.11 g/mol
InChI Key: WMMLCGDUYSCEJR-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorophenyl cyclobutylcarbamate is an organic compound with the molecular formula C11H11BrFNO2. It is characterized by the presence of a bromine atom at the third position and a fluorine atom at the fourth position on the phenyl ring, along with a cyclobutylcarbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluorophenyl cyclobutylcarbamate typically involves the reaction of 3-bromo-4-fluoroaniline with cyclobutyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluorophenyl cyclobutylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-fluorophenyl cyclobutylcarbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluorophenyl cyclobutylcarbamate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, which influences the compound’s binding affinity to various receptors and enzymes. The cyclobutylcarbamate group can undergo hydrolysis, releasing active intermediates that interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluorophenyl isocyanate
  • 3-Bromo-4-fluorophenyl carbamate
  • 3-Bromo-4-fluorophenyl urea

Uniqueness

3-Bromo-4-fluorophenyl cyclobutylcarbamate is unique due to the presence of the cyclobutylcarbamate group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-bromo-4-fluorophenyl) N-cyclobutylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO2/c12-9-6-8(4-5-10(9)13)16-11(15)14-7-2-1-3-7/h4-7H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMLCGDUYSCEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)OC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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